Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework with bromine and sulfur atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by cyclization and introduction of the sodium carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield. Additionally, purification processes such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes .
Major Products Formed
Scientific Research Applications
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mechanism of Action
The mechanism by which Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: A similar compound with a bicyclic structure used as a β-lactamase inhibitor in combination with antibiotics.
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Tazobactam: A compound with a similar function but different substituents on the bicyclic framework.
Uniqueness
What sets Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of bromine atoms and the thia-azabicyclo framework. This structure provides distinct reactivity and binding properties, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H8Br2NNaO3S |
---|---|
Molecular Weight |
381.02 g/mol |
IUPAC Name |
sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
XWUDUANQIPYTLG-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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